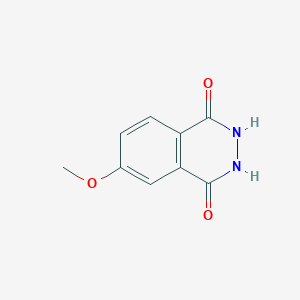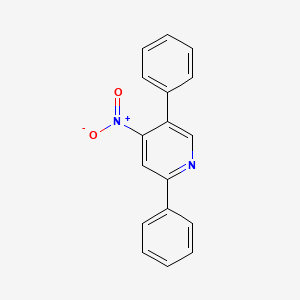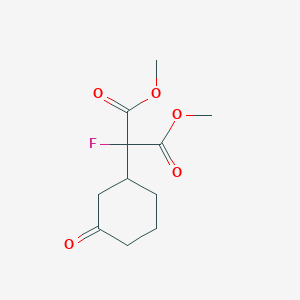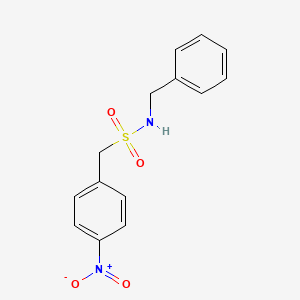![molecular formula C19H24N4O4S B14137739 N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a pyrimidine ring, and a benzo[d][1,4]dioxepine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the individual ring systems. The piperidine ring can be synthesized through a Mannich reaction, while the pyrimidine ring is often prepared via a Biginelli reaction. The benzo[d][1,4]dioxepine moiety can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Once the individual components are prepared, they are coupled together using standard organic synthesis techniques such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfonyl chlorides, bases such as triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Scientific Research Applications
N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities but differs in the presence of a piperazinyl group.
N- [4- (2-Methylimidazo [1,2-a]Pyridin-3-Yl)-2-Pyrimidinyl]Acetamide: Contains an imidazo-pyridine moiety instead of the benzo[d][1,4]dioxepine ring.
Uniqueness
The uniqueness of N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H24N4O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
InChI |
InChI=1S/C19H24N4O4S/c1-14-5-7-23(8-6-14)19-20-12-15(13-21-19)22-28(24,25)16-3-4-17-18(11-16)27-10-2-9-26-17/h3-4,11-14,22H,2,5-10H2,1H3 |
InChI Key |
NWDVQSCDDNJAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)

![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)



![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)


![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)

